molecular formula C13H9IN2S B8644335 3-Iodo-5-phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine CAS No. 923583-56-6

3-Iodo-5-phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8644335
M. Wt: 352.20 g/mol
InChI Key: NVRUNNXKDBECGD-UHFFFAOYSA-N
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Patent
US07645769B2

Procedure details

A mixture of 3 (200 mg, 0.57 mmol), benzenesulfonyl chloride (109 μL, 0.85 mmol), n-BuNHSO4 (25 mg, 0.074 mmol) and 50% aqueous NaOH (108 μL) in CH2Cl2 (3.5 mL) were stirred for 0.5 h. The mixture was partitioned between sat. aq. NaHCO3/CH2Cl2. The organic layer was separated and the aqueous phase extracted with CH2Cl2. The combined organic solutions were dried (MgSO4) and concentrated to give 4 as an orange oil (336 mg, 120
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
109 μL
Type
reactant
Reaction Step One
Name
Quantity
108 μL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[C:8]([S:11][C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH:9]=2)[NH:4][CH:3]=1.[C:18]1([S:24](Cl)(=[O:26])=[O:25])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[OH-].[Na+]>C(Cl)Cl>[C:18]1([S:24]([N:4]2[C:5]3=[N:6][CH:7]=[C:8]([S:11][C:12]4[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=4)[CH:9]=[C:10]3[C:2]([I:1])=[CH:3]2)(=[O:26])=[O:25])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
IC1=CNC2=NC=C(C=C21)SC2=CC=CC=C2
Name
Quantity
109 μL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
108 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
were stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between sat. aq. NaHCO3/CH2Cl2
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=2C1=NC=C(C2)SC2=CC=CC=C2)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.